(R,R)-Chiraphite: A Comprehensive Technical Guide for Researchers
(R,R)-Chiraphite: A Comprehensive Technical Guide for Researchers
Introduction: (R,R)-Chiraphite, with the CAS Number 149646-83-3, is a chiral phosphite ligand renowned for its efficacy in asymmetric catalysis.[1] Its unique structural framework, characterized by bulky tert-butyl groups and a binaphthyl-derived backbone, imparts exceptional stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with (R,R)-Chiraphite, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(R,R)-Chiraphite is a white to off-white solid that is stable under recommended storage conditions.[2] For optimal stability, it should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere. While a specific melting point is not consistently reported in publicly available literature, its high molecular weight and complex structure suggest a high melting temperature.[2] Due to its largely nonpolar structure, it is expected to be soluble in common organic solvents such as toluene, THF, and dichloromethane, and insoluble in water.
A summary of its key quantitative properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 149646-83-3 | [1] |
| Molecular Formula | C₄₉H₆₆O₁₀P₂ | [1] |
| Molecular Weight | 876.99 g/mol | [1] |
| Boiling Point | 816.6 ± 65.0 °C at 760 mmHg | |
| Topological Polar Surface Area (TPSA) | 107.94 Ų | [1] |
| logP | 14.84 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 10 | [1] |
| Rotatable Bonds | 10 | [1] |
Application in Asymmetric Catalysis: Synthesis of GDC-6036
A notable application of (R,R)-Chiraphite is in the atroposelective Negishi coupling for the synthesis of the KRAS G12C covalent inhibitor, GDC-6036.[3][4][5] This reaction is a key step in the manufacturing process of this important therapeutic agent.[6] The palladium-catalyzed coupling of an aminopyridine and a quinazoline derivative proceeds with high enantioselectivity, underscoring the effectiveness of (R,R)-Chiraphite as a chiral ligand.[3]
Experimental Protocol: Atroposelective Negishi Coupling
The following is a detailed experimental protocol for the (R,R)-Chiraphite-catalyzed Negishi coupling in the synthesis of a key intermediate of GDC-6036, based on the supplementary information from the cited literature.[3]
Materials:
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Aminopyridine derivative
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Quinazoline derivative
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[Pd(cin)Cl]₂ (Palladium catalyst precursor)
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(R,R)-Chiraphite (Ligand)
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Zinc Chloride (ZnCl₂)
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n-Butyllithium (n-BuLi)
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Tetrahydrofuran (THF), anhydrous
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Toluene, anhydrous
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Nitrogen gas atmosphere
Procedure:
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Preparation of the Organozinc Reagent:
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In a nitrogen-flushed reactor, dissolve the quinazoline derivative in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add n-butyllithium (n-BuLi) to the solution and stir for 30 minutes to facilitate the lithium-halogen exchange.
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In a separate flask, dissolve zinc chloride (ZnCl₂) in anhydrous THF.
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Add the ZnCl₂ solution to the reaction mixture at -20 °C and stir for 1 hour to form the organozinc reagent.
-
-
Catalyst Preparation and Negishi Coupling:
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In a separate nitrogen-flushed reactor, dissolve [Pd(cin)Cl]₂ and (R,R)-Chiraphite in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to form the active palladium catalyst complex.
-
Add the aminopyridine derivative to the catalyst mixture.
-
Slowly add the prepared organozinc reagent to the catalyst-substrate mixture.
-
Heat the reaction mixture to 50 °C and stir until the reaction is complete, as monitored by HPLC or TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of aqueous ammonium chloride solution.
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Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the desired atropisomeric product.
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Logical Workflow of the Atroposelective Negishi Coupling
The following diagram illustrates the key stages of the experimental workflow for the (R,R)-Chiraphite-catalyzed atroposelective Negishi coupling.
Figure 1. A diagram illustrating the preparation of the organozinc reagent, formation of the active palladium catalyst, and the subsequent Negishi coupling reaction.
References
- 1. chemscene.com [chemscene.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an atroposelective Negishi coupling towards the manufacturing of KRAS G12C inhibitor Divarasib (GDC-6036) - American Chemical Society [acs.digitellinc.com]
